molecular formula C11H15NO2 B12942150 (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid

Cat. No.: B12942150
M. Wt: 193.24 g/mol
InChI Key: LLIYNMSSZATPME-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, an essential amino acid, and features a 2,5-dimethylphenyl group attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the synthesis. For example, the compound can be synthesized through a multi-step process starting from 2,5-dimethylbenzaldehyde, which undergoes a series of reactions including condensation, reduction, and amination to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, which lacks the 2,5-dimethyl substitution on the aromatic ring.

    Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring.

    2,5-Dimethylphenylalanine: A closely related compound with similar structural features.

Uniqueness

(S)-2-Amino-3-(2,5-dimethylphenyl)propanoic acid is unique due to the presence of the 2,5-dimethyl substitution, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and alter its pharmacokinetic properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2S)-2-amino-3-(2,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-3-4-8(2)9(5-7)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

LLIYNMSSZATPME-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C(=O)O)N

Origin of Product

United States

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